molecular formula C24H30N4O4 B4254847 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B4254847
M. Wt: 438.5 g/mol
InChI Key: GLZACEDJYXZVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine, also known as MPB or MPB-91, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects in various experimental models.

Mechanism of Action

The mechanism of action of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to involve the inhibition of neurotransmitter uptake and/or the modulation of receptor activity. 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the uptake of dopamine and norepinephrine, which suggests that it may act as a transporter inhibitor. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have shown that 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can modulate the activity of the central nervous system and alter behavior in animal models. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is its versatility as a tool compound in scientific research. 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can be used to study the interactions between piperazine derivatives and various receptors, as well as the effects of transporter inhibition on neurotransmitter uptake. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have cytotoxic effects on cancer cells, which may have implications for cancer therapy. One of the limitations of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are several future directions for the study of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine. One direction is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine and its effects on various receptors and transporters.

Scientific Research Applications

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the uptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and ADHD. In pharmacology, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been used as a tool compound to study the interactions between piperazine derivatives and various receptors. In toxicology, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have cytotoxic effects on cancer cells, which may have implications for cancer therapy.

properties

IUPAC Name

2-methoxy-1-[4-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-31-18-23(29)27-12-9-19(10-13-27)32-21-7-3-2-6-20(21)24(30)28-16-14-26(15-17-28)22-8-4-5-11-25-22/h2-8,11,19H,9-10,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZACEDJYXZVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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